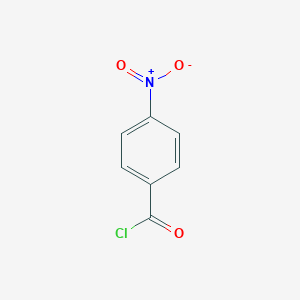

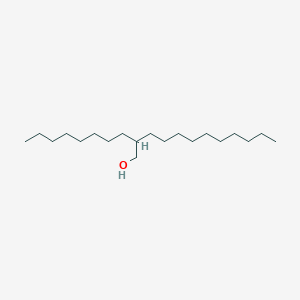

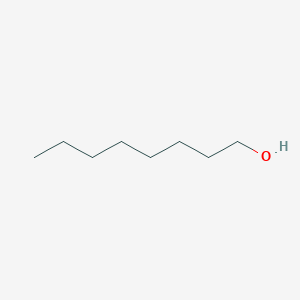

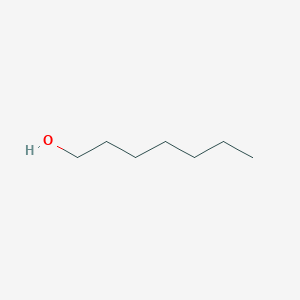

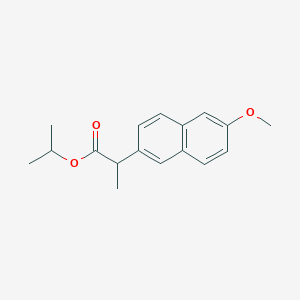

Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate and related compounds involves various methods, including the successful preparation of metal complexes derivatives in an alcoholic medium, characterized by techniques such as FTIR spectroscopy and UV-Vis spectroscopy (Yousif et al., 2013). Another study describes the cocyclization of 1,2-diethynyl-4-methoxybenzene with alkynes to synthesize 'spacer'-naproxen and its isomers, highlighting the influence of unsymmetrical alkynes and methoxy groups in directing electrophiles (Gomez et al., 2011).

Molecular Structure Analysis

Research on the solubility of (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid in various solvents at different temperatures provides insight into the molecular structure's impact on solubility. The study used a laser monitoring observation technique to determine solubility, which was correlated with the Apelblat equation (Yan et al., 2009).

Chemical Reactions and Properties

The synthesis and characterization of metal ions of 2-(6-methoxynaphthalen-2-yl) propanoate complexes reveal their potential in forming monomer structures with specific geometries. These findings are significant for understanding the chemical reactions and properties of the compound (Yousif et al., 2013).

Physical Properties Analysis

Studies on the solubility of isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate derivatives provide valuable information on their physical properties, such as solubility in different solvents and temperature ranges. These properties are crucial for various applications and further research (Yan et al., 2009).

Chemical Properties Analysis

The synthesis and characterization of complexes derived from isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate highlight the chemical properties of these compounds. Spectral measurements and characterization techniques such as micro elemental analysis and conductivity measurements provide a comprehensive understanding of their chemical properties (Yousif et al., 2013).

Aplicaciones Científicas De Investigación

Green and Reusable Catalysis

- One-Pot Synthesis : Utilizing Preyssler and Keggin-type heteropolyacids as catalysts for an enantioselective synthesis route, providing an environmentally benign and reusable method (Gharib et al., 2009).

Solubility and Pharmaceutical Analysis

- Solubility Measurement : Determining solubility in various solvents like methanol, ethanol, and acetone at different temperatures, using laser monitoring observation techniques (Yan et al., 2009).

Synthesis and Characterization of Metal Ion Complexes

- Metal Complexes Synthesis : Creating metal ion complexes and characterizing them through various spectroscopic methods. These complexes include derivatives with metals like Cd(II), Zn(II), Sn(II), Ni(II), and Cu(II) (Yousif et al., 2013).

Novel Derivatives and Computational Studies

- Computational and Docking Studies : Employing molecular docking and computational studies for analyzing various derivatives of this compound for potential medical applications, like as COX-2 inhibitors (Raghavendra et al., 2013).

Photostabilization in Polymer Films

- Polymer Film Photostabilization : Investigating the use of 2-(6-methoxynaphthalen-2-yl)propanoate metal ion complexes for enhancing the photostability of poly(methyl methacrylate) films (Yousif et al., 2015).

Propiedades

IUPAC Name |

propan-2-yl 2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-11(2)20-17(18)12(3)13-5-6-15-10-16(19-4)8-7-14(15)9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABDXMXJNHRMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301042901 | |

| Record name | Isopropyl 2-(6-methoxy-2-naphthyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301042901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-(2-methoxynaphthalen-6-yl)propanoate | |

CAS RN |

68641-85-0 | |

| Record name | Rac-naproxen 2-propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068641850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl 2-(6-methoxy-2-naphthyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301042901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAC-NAPROXEN 2-PROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4DP9Y5DG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.